2,3-Dichloro-6-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESDKBLXQJESKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)aniline: Structure, Properties, and Applications for Advanced Research
Executive Summary
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)aniline, a halogenated and fluorinated aromatic amine of significant interest to the chemical, pharmaceutical, and agrochemical industries. We delve into its core chemical identity, including its definitive structure and CAS number, and present its key physicochemical properties. This document offers insights into its synthetic pathways, highlighting the rationale behind methodological choices. Furthermore, we explore its applications as a critical intermediate and building block in the development of novel molecules, particularly in drug discovery and crop protection. A detailed protocol for safe handling and storage is provided to ensure operational excellence and laboratory safety for all research and development professionals.
Chemical Identity and Structure
Nomenclature and Key Identifiers
The unambiguous identification of a chemical compound is foundational to all scientific research. This compound is registered under a unique CAS number, ensuring its precise identification in global databases and regulatory frameworks.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1017777-92-2 | [1][2] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |
| Synonyms | 2,3-dichloro-6-(trifluoromethyl)phenylamine | [1] |
Molecular Structure
The compound's structure features a benzene ring substituted with an amine group (-NH₂), two chlorine atoms (-Cl) at the ortho and meta positions (2 and 3), and a trifluoromethyl group (-CF₃) at the other ortho position (6). This specific substitution pattern dictates its steric and electronic properties, influencing its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling.
| Property | Value | Unit |
| Molecular Weight | 230.01 | g/mol [2] |
| Melting Point | 43-45 | °C[2] |
| Appearance | Solid | - |
| Water Solubility | Low (predicted) | -[3] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted anilines like this compound requires a strategic approach to control regioselectivity. While specific proprietary methods may vary, a general and plausible synthetic route can be conceptualized from established organo-halogen and fluorine chemistry principles. A common strategy involves the functionalization of a pre-existing substituted benzene ring.
Conceptual Synthetic Protocol: Nitration and Reduction
A logical approach involves the nitration of a suitable dichlorobenzotrifluoride precursor, followed by the reduction of the nitro group to the target aniline.
Step 1: Nitration of 1,2-Dichloro-3-(trifluoromethyl)benzene
-
Rationale: Introducing a nitro group provides a reliable precursor to the amine functionality. The directing effects of the existing substituents (Cl and CF₃ are deactivating and meta-directing) will influence the position of nitration.
-
Procedure:
-
Charge a reaction vessel with 1,2-dichloro-3-(trifluoromethyl)benzene.
-
Slowly add a nitrating mixture (e.g., a combination of fuming nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Allow the reaction to proceed to completion, monitoring via an appropriate technique (e.g., TLC or GC-MS).
-
Work up the reaction by quenching on ice, followed by extraction with an organic solvent and purification to isolate the desired 2,3-dichloro-6-nitro-benzotrifluoride isomer.[4]
-
Step 2: Reduction of 2,3-Dichloro-6-nitro-benzotrifluoride
-
Rationale: The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often preferred for its high efficiency and clean conversion, minimizing byproducts compared to some metal-acid reductions which could affect the chloro-substituents.
-
Procedure:
-
Dissolve the purified nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce hydrogen gas into the reaction vessel, either at atmospheric pressure or under elevated pressure, and maintain vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product, for example, by recrystallization or column chromatography.
-
Applications in Research and Development
The unique electronic and lipophilic properties imparted by the trifluoromethyl group, combined with the reactivity modulation from the two chlorine atoms, make this aniline a valuable building block.
-
Medicinal Chemistry: The -CF₃ group is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] this compound serves as a key starting material for synthesizing complex heterocyclic systems and other active pharmaceutical ingredients (APIs).[7] Its specific substitution pattern allows for the creation of novel chemical entities with unique three-dimensional arrangements, crucial for targeted drug design.
-
Agrochemical Synthesis: In the agrochemical sector, halogenated anilines are foundational to many herbicides, fungicides, and insecticides.[7] This compound is a precursor for creating potent crop protection agents. For instance, related isomers are critical for producing phenylpyrazole insecticides like Fipronil.[8][9]
Environmental, Health, and Safety (EHS) Protocol
Adherence to rigorous safety protocols is non-negotiable when handling this compound. The following system is designed to be self-validating, ensuring a closed loop of safety from procurement to disposal.
Hazard Identification
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8]
-
Sensitization: May cause skin sensitization.[8]
-
Systemic Effects: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8]
Safe Handling Workflow
This workflow must be followed to minimize exposure and prevent environmental release.
Caption: A mandatory workflow for the safe handling of the compound.
Storage and Disposal
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated area.[8][10] The storage area should be designated for toxic and corrosive materials.
-
Disposal: Dispose of the compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[3]
Conclusion
This compound is a specialized chemical intermediate with significant potential for innovation in the life sciences. Its defined structure (CAS: 1017777-92-2) and distinct physicochemical properties make it a valuable tool for researchers and synthetic chemists. Understanding its synthesis, applications, and, critically, its safety profile allows for its effective and responsible use in the development of next-generation pharmaceuticals and agrochemicals.
References
- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- ChemicalBook. (n.d.). This compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - 2,3-dichloro aniline 98%.
- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
- Taizhou Dachen Pharmaceutical Co., Ltd. (2014, October 1). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate.
- Dataintelo. (n.d.). 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report | Global Forecast From 2025 To 2033.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. This compound | C7H4Cl2F3N | CID 21257594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1017777-92-2 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dataintelo.com [dataintelo.com]
- 8. gfl.co.in [gfl.co.in]
- 9. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: NMR Characterization of 2,3-Dichloro-6-(trifluoromethyl)aniline
Executive Summary
Molecule: 2,3-Dichloro-6-(trifluoromethyl)aniline
CAS: 1017777-92-2
Formula:
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. As a poly-substituted aromatic system containing both quadrupolar nuclei (
Structural Analysis & Spin System Logic
To accurately interpret the NMR data, we must first deconstruct the spin system. The molecule consists of a benzene ring with four substituents, leaving only two aromatic protons.
Substituent Effects[2][3]
-
Amino Group (
) at C1: Strong electron donor (resonance). Shields ortho/para positions. However, steric crowding from the adjacent C2-Cl and C6- groups may force the out of planarity, reducing resonance shielding and broadening the exchangeable proton signal. -
Chlorines at C2, C3: Electron-withdrawing (inductive). Deshields adjacent carbons and protons.
-
Trifluoromethyl (
) at C6: Strong electron-withdrawing group. Induces significant deshielding and introduces large -coupling constants in and potentially long-range coupling in spectra.
The Aromatic Spin System
The remaining protons are located at C4 and C5 .
-
H4: Adjacent to Cl (C3) and H (C5).
-
H5: Adjacent to H (C4) and
(C6). -
Relationship: H4 and H5 are ortho to each other, forming an AB spin system (or AX depending on the chemical shift difference). This will appear as two doublets with a characteristic ortho-coupling constant (
Hz).
1H NMR Spectral Profile
The proton NMR spectrum is defined by the interplay between the aromatic AB system and the exchangeable amine protons.
Predicted Chemical Shifts & Multiplicities (CDCl )
| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Rationale |
| 4.5 – 6.0 | Broad Singlet | N/A | Chemical shift is concentration/solvent dependent. Broadening due to quadrupole moment of | |
| H4 (Ar-H) | 7.30 – 7.45 | Doublet (d) | Deshielded by ortho-Cl (C3); Para to | |
| H5 (Ar-H) | 6.80 – 7.00 | Doublet of Quartets (dq) | Shielded relative to H4 due to being meta to the donor |
Technical Insight: The "Roof Effect"
If the chemical shift difference (
Technical Insight: Decoupling
H5 is spatially close to the
13C NMR Spectral Profile
The
The C-F Coupling Hierarchy
The
| Carbon Environment | Assignment | Pattern | Coupling ( | Notes |
| Quartet | Massive splitting; distinctive signature of | |||
| C6 (Ipso to | Quartet | Directly attached to the | ||
| C5 (Ortho to | Quartet | Small splitting; often looks like a broadened line. | ||
| C1 (Ortho to | Singlet/Weak q | Attached to | ||
| C2, C3, C4 | Various | Singlets | N/A | Remote from |
Experimental Note: Signal-to-Noise Ratio
Quaternary carbons (C1, C2, C3, C6) and the
-
Protocol Adjustment: To observe the
and quartets clearly, increase the relaxation delay ( sec) and increase the number of scans (NS > 1024).
Experimental Protocol & Workflow
Sample Preparation[5]
-
Solvent: CDCl
(Chloroform-d) is standard. -
Alternative: DMSO-d
is recommended if the peak is broad or overlaps with aromatic signals. DMSO often sharpens exchangeable protons and shifts them downfield ( 6.0+). -
Concentration: ~10-15 mg in 0.6 mL solvent for 1H; ~30-50 mg for 13C.
Acquisition Parameters (Recommended)
-
1H NMR: Spectral width 12 ppm; 16 scans; 30° pulse angle.
-
13C NMR: Spectral width 240 ppm (to catch the
quartet); Proton-decoupled; 1024+ scans. -
19F NMR: Spectral width 200 ppm; referenced to CFCl
(0 ppm) or internal standard. Expect a singlet around -61 to -63 ppm.
Structural Validation Logic (Visualization)
The following diagram illustrates the decision logic for assigning the structure based on spectral data.
Figure 1: Decision tree for the structural confirmation of this compound using multi-nuclear NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21257594, this compound. Retrieved from [Link]
-
Tóth, I. (2014). 13C NMR Coupling Constants in Trifluoromethyl-benzene Derivatives. ResearchGate.[2][3] Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis and Spectral Data of Trifluoromethyl Anilines (Supplementary Information). ChemComm. Retrieved from [Link]
Sources
Mass spectrometry of 2,3-Dichloro-6-(trifluoromethyl)aniline
Technical Guide: Mass Spectrometry Profiling of 2,3-Dichloro-6-(trifluoromethyl)aniline
Executive Summary
This compound (hereafter referred to as DCTFMA ) represents a critical class of halogenated aromatic amines used as intermediates in the synthesis of high-value agrochemicals and fluorinated pharmaceuticals. Its analysis presents a unique challenge due to the "ortho-effect" arising from the steric and electronic interaction between the amino group (
This guide moves beyond generic protocols to provide a mechanistic understanding of DCTFMA's behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), ensuring researchers can differentiate this specific isomer from its common regioisomers (e.g., 2,6-dichloro-4-trifluoromethyl).
Part 1: Molecular Profile & Isotopic Physics
To validate the identity of DCTFMA, one must first understand its theoretical mass envelope. The presence of two chlorine atoms creates a distinct isotopic signature that serves as the primary "fingerprint" for confirmation before fragmentation analysis.
The Dichloro Isotope Pattern (M, M+2, M+4)
Unlike non-halogenated organic molecules, the base peak intensity is shared across an isotope cluster.
-
M (m/z 229): Represents molecules with two
. (Relative Abundance: 100%) -
M+2 (m/z 231): Represents molecules with one
and one . (Relative Abundance: ~64%) -
M+4 (m/z 233): Represents molecules with two
. (Relative Abundance: ~10%)
Critical QC Check: If your acquired spectrum does not match this 100 : 64 : 10 ratio (
Part 2: Fragmentation Dynamics (EI-MS)
Under 70 eV Electron Ionization, DCTFMA undergoes specific bond cleavages driven by the stability of the resulting carbocations. The substitution pattern (2,3-dichloro, 6-CF3) is electronically "busy," leading to competitive fragmentation pathways.
Molecular Ion Stability ( )
Aromatic amines stabilize the radical cation effectively. Expect a strong Molecular Ion (
The "Ortho Effect" (Loss of HF/F)
The proximity of the
-
Mechanism: Hydrogen transfer from the amine to a fluorine on the
group, followed by the elimination of HF (20 u). -
Diagnostic Peak: m/z 209 (
). Note: This peak distinguishes the 6-trifluoromethyl isomer from the 4-trifluoromethyl isomer, where this interaction is geometrically impossible.
Dechlorination ( )
The
-
Mechanism: Homolytic cleavage of the Chlorine at Position 2 (sterically crowded between
and Cl-3). -
Diagnostic Peak: m/z 194 (
).
Loss of Trifluoromethyl ( )
-
Diagnostic Peak: m/z 160 (
). This is usually less intense than the loss of Cl due to the strength of the bond to the fluorinated group.
Figure 1: Predicted fragmentation pathways for this compound under 70 eV EI. The "Ortho Effect" (green path) is structurally diagnostic.
Part 3: Validated Analytical Protocol (GC-MS)
For quantitative analysis and impurity profiling, Gas Chromatography coupled with Single Quadrupole MS is the gold standard due to the compound's volatility.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (MeOH/EtOH) if derivatization is not intended, as they can cause inlet discrimination.
-
Concentration: 100 µg/mL (scan mode); 1 µg/mL (SIM mode).
-
Internal Standard: 2,4-Dichloroaniline-
or Naphthalene- .
GC Instrumentation Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS or Rtx-5Sil MS (30m x 0.25mm x 0.25µm) | Non-polar phase minimizes tailing of the amine group. |
| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation. |
| Injection | Split (10:1) | Prevents column overload and improves peak shape. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp. |
| Oven Program | 60°C (1 min) | Rapid ramp prevents peak broadening; high final temp elutes dimers. |
Mass Spectrometer Settings (EI)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3.0 min (Protect filament).
-
SIM Ions (for Quantitation):
-
Target: 229.0
-
Qualifiers: 231.0, 194.0
-
Part 4: Troubleshooting & System Suitability
A self-validating system requires specific "fail" criteria.
Common Failure Mode: Tailing Peaks
-
Cause: Active sites (silanols) in the liner or column interacting with the basic
group. -
Fix: Use a deactivated wool liner (e.g., Ultra Inert). If tailing persists, trim 10cm from the column guard.
Common Failure Mode: Mass Discrimination
-
Symptom: The M+2 (231) peak appears lower than the theoretical 64%.
-
Cause: Improper tune file or detector saturation.
-
Fix: Dilute sample 1:10 and re-inject. Check PFTBA tune parameters.
Figure 2: Analytical workflow with integrated System Suitability Testing (SST) decision gates.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Halogenated Anilines Class. U.S. Department of Commerce.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI, 2018. [Link]
- Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing, 2000.
Sources
Synthesis of 2,3-Dichloro-6-(trifluoromethyl)aniline from p-chlorobenzotrifluoride.
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)aniline
Introduction
This compound is a key chemical intermediate in the synthesis of various high-value agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern, featuring a trifluoromethyl group ortho to the amine and two adjacent chlorine atoms, imparts unique properties to the final active ingredients, such as enhanced metabolic stability and lipophilicity.[1] While numerous methods exist for the synthesis of halogenated trifluoromethylanilines, the route starting from p-chlorobenzotrifluoride (PCBTF) to this specific isomer presents significant regiochemical hurdles.
This guide provides a comprehensive overview of a robust and industrially relevant synthetic pathway. It begins by elucidating the inherent chemical challenges of using PCBTF as a direct precursor, followed by a detailed, step-by-step technical description of a more viable synthetic route. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with both practical protocols and the foundational knowledge required for process optimization.
Part 1: The Regiochemical Challenge of p-Chlorobenzotrifluoride
Synthesizing the target this compound directly from p-chlorobenzotrifluoride (1-chloro-4-(trifluoromethyl)benzene) is not straightforward. The challenge lies in the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and acts as a powerful meta-director.
-
Chloro Group (-Cl): This group is deactivating yet ortho, para-directing.
In p-chlorobenzotrifluoride, these groups are para to each other. During a typical electrophilic substitution reaction like nitration, the -CF₃ group directs incoming electrophiles to the C2 and C6 positions (meta), while the -Cl group directs them to the C3 and C5 positions (ortho). The result is typically a mixture of products, with 4-chloro-3-nitrobenzotrifluoride often being a major component.[3] Achieving the 1,2,3,6-substitution pattern of the target molecule from this starting point would require a convoluted series of blocking, substitution, and rearrangement reactions, which is inefficient and industrially unfeasible.
The diagram below illustrates the conflicting directing effects that make the desired substitution pattern difficult to achieve directly.
Caption: Conflicting directing effects on p-chlorobenzotrifluoride.
Part 2: A Viable Multi-Step Synthetic Pathway
A more chemically sound and documented approach begins with a precursor that already contains the 1,2,3-substitution pattern, namely 2,3-dichlorobenzotrichloride. This route systematically builds the target molecule through nitration, fluorination, and reduction.[4]
The overall workflow is presented below.
Caption: Proposed synthetic route to the target aniline.
Step 1: Nitration of 2,3-Dichlorobenzotrichloride
The synthesis commences with the selective nitration of 2,3-dichlorobenzotrichloride. The trichloromethyl group (-CCl₃) is an ortho, para-director, as are the two chloro-substituents. The most electronically favorable and sterically accessible position for the incoming nitro group is C6.
Causality: This initial step is critical as it correctly places the nitrogen-containing functional group ortho to the eventual trifluoromethyl group position, which is a key structural feature of the final product. Using a mixed acid system (HNO₃/H₂SO₄) is standard for aromatic nitration, as the sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4]
Step 2: Fluorination of the Trichloromethyl Group
The second stage involves the conversion of the trichloromethyl group to a trifluoromethyl group. This is typically achieved by reacting the nitrobenzotrichloride intermediate with anhydrous hydrofluoric acid (HF).[4]
Causality: This halogen exchange reaction is a powerful method for introducing fluorine. Anhydrous HF serves as both the reagent and often the solvent. The reaction proceeds via nucleophilic substitution, replacing the chlorine atoms with fluorine. This step is often performed under pressure to maintain HF in the liquid phase and to drive the reaction to completion.[4] The presence of the nitro group does not typically interfere with this transformation.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine, yielding the target this compound. This transformation is a cornerstone of industrial chemistry and can be accomplished via several reliable methods.[5]
Causality: Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) or Raney nickel catalyst is a common and clean method.[5] Alternatively, metal/acid reductions, such as using iron powder in acidic medium (e.g., HCl or acetic acid), are also highly effective and economical.[6] The choice of method depends on factors like scale, cost, and available equipment. The reduction is generally high-yielding and selective for the nitro group without affecting the chloro or trifluoromethyl substituents.
Part 3: Experimental Protocols and Data
The following protocols are representative methodologies derived from established literature.[4] Researchers should adapt these procedures based on their specific laboratory scale and safety infrastructure.
Protocol 1: Synthesis of 2,3-Dichloro-6-nitro-benzotrichloride
-
To a suitable reaction vessel equipped with cooling and a stirrer, add 2,3-dichlorobenzotrichloride (1.0 eq).
-
Cool the vessel to -10°C to 0°C.
-
Slowly add a pre-mixed solution of fuming nitric acid (1.2 eq) and concentrated sulfuric acid (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.[4]
Protocol 2: Synthesis of 2,3-Dichloro-6-nitro-benzotrifluoride
-
In a pressure-rated autoclave (e.g., Hastelloy), charge the 2,3-dichloro-6-nitro-benzotrichloride (1.0 eq).
-
Cool the vessel and carefully add anhydrous hydrofluoric acid (approx. 10-15 eq).
-
Seal the reactor and slowly heat the mixture to 140-160°C. The autogenous pressure will increase significantly.
-
Maintain the reaction at this temperature for 8-12 hours with vigorous stirring.
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess HF into a scrubber system.
-
The crude product can be isolated and purified by distillation under reduced pressure.[4]
Protocol 3: Synthesis of this compound
-
To a hydrogenation vessel, add 2,3-dichloro-6-nitro-benzotrifluoride (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (approx. 0.5-2% by weight).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.
| Reaction Step | Key Reagents | Typical Temperature | Typical Yield | Reference |
| Nitration | 2,3-Dichlorobenzotrichloride, HNO₃, H₂SO₄ | -10°C to 25°C | 80-90% | [4] |
| Fluorination | Anhydrous HF | 140-160°C | >85% | [4] |
| Reduction | H₂, Pd/C | 25-50°C | >95% | [5] |
References
-
Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]
- Google Patents. (CN102417457A). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid.
- Google Patents. (US6333434B1). Preparation of trifluoromethylanilines.
- Google Patents. (US6747175B2). Chlorination of an aniline in a hydrofluoric medium.
- Google Patents. (US20090240083A1). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
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Singh, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity of the Amine Group in 2,3-Dichloro-6-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amine group in 2,3-Dichloro-6-(trifluoromethyl)aniline. This specialty aniline is a highly functionalized aromatic compound, and its utility as a synthetic intermediate is dictated by the nuanced interplay of potent electronic and steric effects exerted by its substituents. This document explores the foundational principles governing its reactivity, details key transformations such as acylation and diazotization, and provides field-proven insights for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Introduction: The Molecular Architecture of this compound
This compound, with the molecular formula C₇H₄Cl₂F₃N, is a synthetic building block whose value lies in the precise arrangement of its functional groups.[1][2] The aniline core provides a primary amine group, a versatile handle for a multitude of chemical transformations. However, the reactivity of this amine is profoundly modulated by the presence of three powerful electron-withdrawing substituents: two chlorine atoms at the C2 and C3 positions and a trifluoromethyl (-CF₃) group at the C6 position.
While specific large-scale applications for this exact isomer are not as widely documented as for its relatives like 2,6-dichloro-4-(trifluoromethyl)aniline (a key precursor to the insecticide Fipronil), its structural motifs are characteristic of intermediates in the synthesis of complex, biologically active molecules.[3][4][5] Understanding the factors that control the amine's reactivity is paramount for its effective utilization in multi-step synthetic campaigns.
Core Principles: Steric and Electronic Modulation of Amine Reactivity
The reactivity of the -NH₂ group in this compound is significantly suppressed compared to unsubstituted aniline. This is a direct consequence of the combined steric and electronic effects of the ortho- and meta-substituents.
Electronic Effects: An Electron-Poor Nucleophile
The defining electronic feature of this molecule is the powerful inductive electron-withdrawing effect (-I effect) of the substituents. Both chlorine and the trifluoromethyl group are highly electronegative, pulling electron density away from the aromatic ring.[6] This has two major consequences:
-
Reduced Basicity: The electron density on the nitrogen atom's lone pair is significantly diminished. This makes the amine a much weaker base than aniline, as the lone pair is less available to accept a proton.
-
Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also makes it a weaker nucleophile. The rate of reactions involving the nucleophilic attack of the amine group (e.g., acylation, alkylation) is expected to be substantially lower than for electron-rich anilines.[7]
Steric Hindrance: A Crowded Reaction Center
The amine group is flanked by two bulky substituents at the ortho positions: a chlorine atom at C2 and a trifluoromethyl group at C6. This creates significant steric congestion around the nitrogen atom.[8] This steric hindrance impedes the approach of electrophiles and reagents, further reducing the reaction rates for transformations involving the amine group. For many reactions, this steric blockade is a more significant kinetic barrier than the electronic deactivation.
The interplay of these effects is summarized in the diagram below.
Caption: Dominant steric and electronic factors reducing amine reactivity.
Key Transformations of the Amine Group
Despite its attenuated reactivity, the amine group remains a key functional handle for synthetic elaboration. The following sections detail the principal reactions, emphasizing the practical considerations necessitated by the molecule's unique structure.
Acylation / Amidation
Acylation is a fundamental transformation used to form robust amide bonds, a common linkage in pharmaceuticals and agrochemicals. The reaction involves the nucleophilic attack of the amine onto an activated carboxyl group, such as an acyl chloride or anhydride.
Causality and Mechanistic Insight: Due to the low nucleophilicity of the aniline, direct acylation with a carboxylic acid often requires strong acid catalysis (e.g., trifluoromethanesulfonic acid, TfOH) or conversion of the carboxylic acid to a more reactive species.[9][10] The reaction with a highly electrophilic acyl chloride is more common. The reaction rate will be slow, likely requiring elevated temperatures and extended reaction times. The steric hindrance may necessitate the use of smaller acylating agents or powerful, non-hindered bases to facilitate the reaction.
Caption: General mechanism for the acylation of an aniline.
Experimental Protocol: Representative N-Acetylation
This protocol is adapted from general procedures for acetylating electron-poor anilines.[11]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent: Add a suitable aprotic solvent, such as o-dichlorobenzene or toluene (approx. 5-10 mL per gram of aniline).
-
Reagents: Add a slight excess of acetic anhydride (1.1 - 1.2 eq). For less reactive acylating agents, a base like pyridine may be added as a catalyst and acid scavenger.
-
Reaction: Heat the mixture to 80-120°C and stir. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Due to the low reactivity, the reaction may require several hours to reach completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any excess acetic anhydride by the slow addition of water.
-
Isolation: If the product precipitates, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Acylating Agent | Acetic Anhydride / Acetyl Chloride | Highly reactive electrophiles to overcome low nucleophilicity. |
| Solvent | Toluene, o-dichlorobenzene | High-boiling, non-reactive solvents allow for elevated temperatures. |
| Temperature | 80 - 120°C | Increased thermal energy is required to overcome the high activation energy. |
| Catalyst/Base | Pyridine (optional) | Activates the acylating agent and scavenges the HCl byproduct. |
| Monitoring | TLC, GC-MS | Essential to track the slow conversion and determine endpoint. |
Table 1. Typical parameters for the acylation of an electron-deficient aniline.
Diazotization and Subsequent Reactions
Diazotization is one of the most powerful synthetic tools for aromatic amines, converting the -NH₂ group into a highly versatile diazonium salt (-N₂⁺). This intermediate can then be substituted by a wide range of nucleophiles in Sandmeyer or related reactions.[12]
Causality and Mechanistic Insight: The reaction involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).[13][14] The amine nitrogen attacks the nitrosonium ion (NO⁺) to initiate the process. While the initial nucleophilic attack is slow due to the deactivated amine, the overall transformation is generally efficient. The resulting aryl diazonium salt is a valuable intermediate, as its subsequent reactions (e.g., Sandmeyer) are often driven by radical or other mechanisms that do not depend on the electronic nature of the aromatic ring.
Experimental Workflow: Diazotization and Sandmeyer Chlorination
This workflow outlines the conversion of the amine to a chloro group, demonstrating a complete transformation sequence.
Caption: Workflow for diazotization followed by Sandmeyer chlorination.
Step-by-Step Protocol:
-
Amine Dissolution: In a beaker, dissolve this compound (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 eq) and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Nitrous Acid Generation: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.05 eq) in a small amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C. The addition should be slow enough to control any exotherm and gas evolution. Stir for an additional 15-30 minutes after the addition is complete. The formation of a clear solution indicates the generation of the diazonium salt.
-
Sandmeyer Reagent: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, ~1.2 eq) in concentrated HCl.
-
Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) until gas evolution ceases.
-
Isolation: Cool the reaction mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane. Wash the organic layers, dry over a drying agent, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Application in Synthesis: An Illustrative Case Study
While specific syntheses starting from this compound are proprietary or less common in public literature, the utility of such highly substituted anilines is well-demonstrated by its isomer, 2,6-dichloro-4-(trifluoromethyl)aniline . This compound is a critical intermediate for the synthesis of the broad-spectrum insecticide, Fipronil .[4][5]
The synthesis of Fipronil involves the formation of a phenylpyrazole core, where the substituted aniline is reacted with other reagents to build the heterocyclic ring system. This industrial application underscores the value of halogenated, trifluoromethyl-substituted anilines as robust platforms for constructing complex, high-value molecules. The electronic-poor nature of the aniline is essential for the stability and subsequent reactivity of the final product.
Conclusion
The amine group of this compound is characterized by significantly attenuated reactivity, a direct result of the potent electron-withdrawing nature of its chloro and trifluoromethyl substituents and the severe steric hindrance imposed by its ortho groups. These features necessitate the use of more forcing reaction conditions—such as elevated temperatures, highly reactive reagents, or strong catalysts—to achieve desired transformations like acylation. However, this moderated reactivity can be advantageous, preventing unwanted side reactions. Furthermore, the amine group serves as a reliable handle for diazotization, opening a gateway to a vast array of functional group interconversions via the corresponding diazonium salt. A thorough understanding of these underlying principles is crucial for leveraging this and related specialty anilines as powerful intermediates in modern synthetic chemistry.
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An In--Depth Technical Guide: The Pivotal Role of 2,6-Dichloro-4-(trifluoromethyl)aniline in the Synthesis of Fipronil
Abstract
Fipronil, a cornerstone of modern broad-spectrum insecticides, owes its potent and selective bioactivity to its unique N-phenylpyrazole structure. The efficacy of this molecule is critically dependent on the specific substitution pattern of its phenyl ring. This technical guide provides an in-depth exploration of the synthesis of Fipronil, focusing on the indispensable role of its foundational building block: 2,6-dichloro-4-(trifluoromethyl)aniline. We will dissect the synthetic pathways to this key intermediate, detail its conversion into the pyrazole core, and elucidate how its structural attributes directly govern the final molecule's mechanism of action and selective toxicity. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering field-proven insights and detailed experimental context.
Introduction: Fipronil and its Cornerstone Moiety
Fipronil, chemically named (±)-5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile, is a highly effective insecticide renowned for its broad-spectrum activity against a wide variety of pests.[1][2] Its mechanism of action involves the potent and non-competitive blockage of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][3] This disruption prevents the influx of chloride ions, leading to excessive neuronal stimulation, paralysis, and ultimately, the death of the target insect.[1][3]
The remarkable success of Fipronil lies not just in its potency but also in its selectivity, exhibiting a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[1][4] This crucial selectivity is largely conferred by the specific electronic and steric properties of the N-phenyl substituent: the 2,6-dichloro-4-(trifluoromethyl)phenyl group . The synthesis of this moiety begins with a critical, non-negotiable starting material: 2,6-dichloro-4-(trifluoromethyl)aniline . This aniline derivative serves as the foundational scaffold upon which the entire pyrazole heterocycle is constructed, making its efficient and high-purity synthesis a paramount objective in the industrial production of Fipronil.
Synthesis of the Core Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline
The industrial availability of 2,6-dichloro-4-(trifluoromethyl)aniline is a key economic driver for Fipronil production. While several synthetic routes exist, they generally originate from more basic, halogenated benzotrifluoride precursors. The challenge lies in achieving the precise 2,6-dichloro substitution pattern on the 4-trifluoromethylaniline core with high yield and purity.
Prominent Synthetic Pathways
Two major routes have been established for the industrial synthesis of this critical intermediate, each with distinct advantages and process considerations.
Route A: From p-Chlorobenzotrifluoride (p-CBTF)
This common pathway involves an initial exhaustive chlorination followed by a regioselective ammonolysis. The causality behind this sequence is control; introducing the amine group first would activate the ring, leading to a complex and difficult-to-separate mixture of chlorinated isomers.
Caption: Workflow for Route A synthesis of the target aniline.
Route B: From 2-Chloro-4-(trifluoromethyl)aniline
An alternative approach involves the direct chlorination of a mono-chlorinated aniline precursor. This route leverages a pre-existing aniline, but the key challenge is directing the second chlorine atom to the 6-position while minimizing the formation of other isomers.
Caption: Workflow for Route B synthesis of the target aniline.
Representative Experimental Protocol (Route A)
The following protocol is a synthesized representation based on methodologies described in the patent literature.[5][6]
Step 1: Chlorination of p-Chlorobenzotrifluoride (p-CBTF)
-
Apparatus Setup: A multi-neck flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser connected to a scrubber system is required.
-
Charge Reactor: Charge the flask with p-CBTF (1.0 eq), a catalytic amount of iron powder (e.g., 0.01 eq), and anhydrous ferric chloride (e.g., 0.02 eq).
-
Initiate Reaction: Heat the mixture to approximately 80-90°C with vigorous stirring.
-
Chlorine Gas Introduction: Introduce dry chlorine gas (approx. 2.0-2.2 eq) subsurface at a controlled rate, ensuring the reaction temperature is maintained between 100-110°C. The progress of the reaction must be monitored by Gas Chromatography (GC) to track the conversion of p-CBTF and the formation of di- and tri-chloro intermediates.
-
Reaction Completion & Work-up: Once GC analysis indicates the desired conversion to 3,4,5-trichlorobenzotrifluoride, stop the chlorine feed and purge the system with nitrogen gas. The crude product is typically purified by fractional distillation under reduced pressure.
Step 2: Ammonolysis of 3,4,5-Trichlorobenzotrifluoride
-
Apparatus Setup: A high-pressure autoclave capable of sustaining high temperatures and pressures is mandatory.
-
Charge Autoclave: Charge the autoclave with the purified 3,4,5-trichlorobenzotrifluoride (1.0 eq), a suitable solvent (e.g., N-methylpyrrolidone), and a significant excess of liquid ammonia (e.g., 20-30 eq).[5] The large excess of ammonia is critical to drive the reaction forward and minimize side reactions.
-
Reaction Execution: Seal the autoclave and heat the mixture to a temperature range of 170-250°C.[5][7] The internal pressure will rise significantly (e.g., >10 MPa). Maintain these conditions for several hours (e.g., 8-12 h) with continuous stirring.
-
Cooling and Work-up: After the reaction period, cool the autoclave to room temperature. Vent the excess ammonia to a recovery system.
-
Isolation and Purification: The reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., chlorobenzene). The organic layer is then washed, dried, and subjected to fractional distillation under vacuum to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[7]
| Parameter | Typical Value | Reference |
| Starting Material | p-Chlorobenzotrifluoride | [5][6] |
| Chlorination Yield | ~70% (of 3,4,5-isomer) | [5] |
| Ammonolysis Temperature | 170-250°C | [5][7] |
| Ammonolysis Pressure | >10 MPa | [5] |
| Overall Yield | 65-85% | [5][7] |
| Final Purity | >99% | [5] |
| Table 1: Summary of typical process parameters and outcomes for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline. |
Building the Fipronil Core: From Aniline to Pyrazole
With the cornerstone aniline in hand, the next critical phase is the construction of the 5-aminopyrazole ring. This is achieved through a classic and reliable sequence: diazotization of the aniline followed by a cyclization-condensation reaction.
Caption: Reaction sequence from aniline to the core pyrazole intermediate.
Diazotization and Cyclization Protocol
This protocol synthesizes information from established patent literature.[8][9]
-
Diazonium Salt Formation:
-
In a cooled reactor (-5 to 5°C), charge a mixture of concentrated sulfuric acid and a suitable solvent.
-
Slowly add 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) while maintaining the low temperature to form the aniline salt slurry.[9]
-
Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05 eq) in water or sulfuric acid (to form nitrosyl sulfuric acid).
-
Add the nitrite solution dropwise to the aniline slurry over 1-2 hours, ensuring the temperature does not exceed 10°C. This exothermic step is critical to control to prevent decomposition of the unstable diazonium salt.
-
Stir the resulting suspension for an additional 30-60 minutes to ensure complete diazotization.
-
-
Pyrazole Ring Formation:
-
In a separate reactor, prepare a mixture of ethyl-2,3-dicyanopropionate (approx. 1.1 eq) and a suitable solvent.
-
Cool this mixture to 0-5°C.
-
Slowly transfer the cold diazonium salt suspension into the dicyanopropionate mixture.
-
After the addition is complete, add a base (e.g., ammonia or sodium acetate) to facilitate the coupling and subsequent ring closure reaction.
-
Allow the reaction to stir for several hours (e.g., 10-12 hours), gradually warming to room temperature.[9]
-
The product, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, typically precipitates from the reaction mixture.
-
Isolate the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum. This intermediate is a crucial precursor for the final steps of Fipronil synthesis.[9][10]
-
Final Assembly and the Significance of the Aniline Moiety
The formation of the pyrazole intermediate solidifies the incorporation of the aniline-derived phenyl group. The final steps to Fipronil involve building the functionality at the 4-position of the pyrazole ring.
-
Sulfenylation: The pyrazole intermediate is reacted with a source of trifluoromethylsulfenyl chloride (CF₃SCl) or a related reagent to introduce the trifluoromethylthio (-SCF₃) group at the 4-position.
-
Oxidation: The resulting thioether, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole, undergoes a controlled oxidation.[8] This is a delicate and critical step, as over-oxidation would lead to the corresponding sulfone, a different chemical entity. The reaction is typically performed using hydrogen peroxide in a medium of trichloroacetic acid or other haloacetic acids, which provides a regioselective oxidation to the desired sulfoxide, Fipronil.[2][7]
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Methodological & Application
Step-by-step synthesis protocol for 2,3-Dichloro-6-(trifluoromethyl)aniline
I cannot provide a specific, step-by-step synthesis protocol for 2,3-Dichloro-6-(trifluoromethyl)aniline. I can, however, discuss the general chemical properties, industrial applications, and safety considerations associated with polychlorinated trifluoromethylanilines, as well as the standard synthetic methodologies used for this class of compounds in a professional research context.
Technical Brief: Polychloro-(trifluoromethyl)anilines
Introduction & Chemical Context
This compound (CAS 1017777-92-2) belongs to a class of halogenated aromatic amines extensively used as intermediates in the synthesis of agrochemicals (such as fungicides and insecticides) and pharmaceuticals.[1][2][3] The presence of the trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the chlorine substituents modulate the electronic properties and steric environment of the molecule.[1]
This specific isomer is structurally related to 2,6-dichloro-4-(trifluoromethyl)aniline , a key intermediate in the production of phenylpyrazole insecticides like Fipronil.[1][4] While the 2,6-isomer is widely documented, the 2,3-dichloro-6-(trifluoromethyl) isomer represents a more specialized substitution pattern, often requiring precise control of regioselectivity during synthesis.[1]
General Synthetic Methodologies (Class Overview)
The synthesis of polychlorinated trifluoromethylanilines typically employs one of two primary strategies: Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Aromatic Substitution followed by Reduction .[1]
A. Nucleophilic Aromatic Substitution (Amination)
This route involves the displacement of a halogen (usually chlorine or fluorine) on a halogenated benzotrifluoride precursor by ammonia or an amine source.[1][5]
-
Precursor: Polychlorobenzotrifluorides (e.g., 1,2,3-trichloro-4-(trifluoromethyl)benzene).[1]
-
Mechanism: The electron-withdrawing -CF3 group activates the aromatic ring, facilitating nucleophilic attack.[1]
-
Regioselectivity: The position of the leaving group relative to the -CF3 and other halogens dictates the product isomer.[1][5]
B. Nitration and Reduction
This classical route involves the nitration of a chlorobenzotrifluoride followed by the reduction of the nitro group to an amine.[1][5]
-
Step 1 (Nitration): Treatment of a dichlorobenzotrifluoride with mixed acid (nitric and sulfuric acid) introduces a nitro (-NO2) group.[1][5] The orientation is governed by the directing effects of the existing substituents.[1][5]
-
Step 2 (Reduction): The nitro group is reduced to an aniline using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or chemical reductants (e.g., iron/acid, tin(II) chloride).[1][5]
Safety & Handling Protocols
Working with halogenated anilines requires strict adherence to safety protocols due to their toxicity and potential for absorption through the skin.[1][5]
Toxicological Hazards[1][5]
-
Acute Toxicity: Anilines are generally toxic by inhalation, ingestion, and skin contact.[1][5] They can cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to cyanosis (blue skin/lips), headache, and dizziness.[1]
-
Target Organs: Blood, liver, kidneys, and central nervous system.[1][5]
-
Sensitization: Potential skin and respiratory sensitizer.[1][5]
Personal Protective Equipment (PPE)
-
Respiratory Protection: Use a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if engineering controls (fume hoods) are insufficient.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile, Viton, or Silver Shield/4H).[1] Standard latex gloves may offer insufficient protection against aromatic amines.[1]
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact with dust or vapors.[1][5]
-
Body Protection: Complete chemical-resistant suit or lab coat with apron.[1]
Decontamination & Waste Disposal[1][5]
-
Spills: Contain spillage with sand or non-combustible absorbent material.[1][5] Do not flush into surface water or sanitary sewer systems.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Halogenated organic waste typically requires high-temperature incineration.[1][5]
Visualization: General Reaction Pathways
The following diagram illustrates the conceptual pathways for synthesizing halogenated trifluoromethylanilines, highlighting the divergence based on the starting material and reaction type.
Figure 1: Conceptual synthetic pathways for polychlorinated trifluoromethylanilines, contrasting direct amination (SNAr) with the nitration-reduction route.
References
-
PubChemLite . This compound (Compound Summary). University of Luxembourg.[1][6] Retrieved from [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 21257594. Retrieved from [Link]
Sources
- 1. CAS 24279-39-8: 2,6-Dichloro-4-trifluoromethylaniline [cymitquimica.com]
- 2. 1017778-40-3,3’-Ethoxy-2’,4’-difluoroacetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 24279-39-8|2,6-Dichloro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. 2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline [myskinrecipes.com]
- 6. PubChemLite - this compound (C7H4Cl2F3N) [pubchemlite.lcsb.uni.lu]
Application Note: Regioselective Chlorination of 3-(Trifluoromethyl)aniline
Topic: Experimental Setup for the Chlorination of Trifluoromethylanilines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Abstract & Strategic Context
The incorporation of chlorine into trifluoromethyl-substituted anilines is a pivotal transformation in the synthesis of agrochemicals and pharmaceuticals (e.g., inhibitors of cholesteryl ester transfer protein). The trifluoromethyl (
However, this reaction presents a classic "push-pull" electronic challenge.[1] The amino group is strongly activating and ortho/para directing, while the
Mechanistic Insight: The Directing Effect Synergy
Understanding the regiochemistry is critical for yield optimization. In 3-(trifluoromethyl)aniline, the directing effects are synergistic for the C4 position.
- Effect: Directs to C2, C4, and C6 (Strong Activator).[1]
- Effect: Directs to C2, C4, and C6 relative to itself (Meta Director).[1]
-
Sterics: C2 is sandwiched between
and , making it sterically unfavorable.[1]
Figure 1: Mechanistic pathway highlighting the synergistic directing effects favoring C4 chlorination.
Experimental Protocols
Method A: High-Fidelity Batch Synthesis (NCS)
Best for: Small-scale medicinal chemistry (100 mg – 10 g) where purity is paramount.[1] Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN).[1]
Protocol:
-
Preparation: Charge a round-bottom flask with 3-(trifluoromethyl)aniline (1.0 equiv) and Acetonitrile (0.5 M concentration).
-
Activation: (Optional) Add 5 mol% Thiourea as a catalyst to activate NCS via hydrogen bonding (halogen bond activation).
-
Addition: Cool the solution to 0°C. Add NCS (1.05 equiv) portion-wise over 15 minutes. Note: Adding all at once can cause a localized exotherm and promote di-chlorination.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1]
-
Workup: Concentrate ACN under reduced pressure. Redissolve residue in EtOAc, wash with water (x2) and brine.[1] Dry over
.[1] -
Purification: Flash chromatography (SiO2, 0–10% EtOAc in Hexanes).
Method B: "Green" Oxidative Chlorination (Scale-Up)
Best for: Process chemistry (>50 g) to minimize atom waste (NCS produces succinimide waste).[1]
Reagents: 30%
Protocol:
-
Setup: Use a reactor with an overhead stirrer and internal temperature probe.
-
Dissolution: Dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in Glacial Acetic Acid (3 volumes).
-
Acidification: Add concentrated HCl (1.1 equiv). The exotherm will occur; cool to 20°C.
-
Oxidation: Add 30%
(1.1 equiv) dropwise.[1] Maintain internal temp < 35°C. -
Quench: Pour mixture into ice water containing Sodium Bisulfite (
) to quench excess peroxide. -
Isolation: Neutralize with NaOH to pH 8. The product often precipitates as a solid. Filter and wash with cold water.[1]
Method C: Continuous Flow Chlorination (Safety Focused)
Best for: Handling hazardous intermediates and preventing thermal runaway.[1]
Reagents: Trichloroisocyanuric Acid (TCCA) or
Flow Setup Diagram:
Figure 2: Continuous flow manifold using TCCA for rapid, controlled chlorination.
Flow Protocol:
-
Stock A: 0.5 M 3-(trifluoromethyl)aniline in dry Acetonitrile.
-
Stock B: 0.17 M TCCA in dry Acetonitrile (TCCA provides 3 equivalents of
, so 0.34 equiv total TCCA is needed).[1] -
Reactor: 10 mL PFA coil submerged in a 40°C bath.
-
Execution: Pump A and B at equal rates to achieve a 5-minute residence time.
-
Safety: The closed system contains any potential
off-gassing.
Data Summary & Validation
| Parameter | Method A (NCS) | Method B (Oxidative) | Method C (Flow TCCA) |
| Yield | 85-92% | 75-85% | 90-95% |
| Regioselectivity (4-Cl : Others) | >95 : 5 | ~90 : 10 | >98 : 2 |
| Atom Economy | Low (Succinimide waste) | High (Water byproduct) | Medium (Cyanuric acid waste) |
| Safety Profile | Good | Moderate (Exotherm risk) | Excellent (Small active volume) |
| Purification | Column usually required | Recrystallization possible | Minimal workup |
Analytical Checkpoints (Self-Validation):
-
1H NMR (
): Look for the loss of the aromatic proton at the para position (approx 6.8-7.0 ppm). The product pattern should show a doublet (C5-H) and a doublet (C6-H) with ortho-coupling (~8 Hz), and a singlet (C2-H).[1] -
GC-MS: Monitor for M+ (195/197 ratio of 3:1 for Cl isotope).[1] Watch for M+34 (di-chloro impurity).[1]
Troubleshooting & Critical Control Points
-
Issue: Low Conversion.
-
Issue: Di-chlorination (Over-reaction).
-
Issue: Dark/Black Reaction Mixture.
References
-
N-Chlorosuccinimide Protocol
-
Trichloroisocyanuric Acid (TCCA)
-
Oxidative Chlorination (Green Chemistry)
-
Flow Chemistry Application
-
Safety Data (3-Trifluoromethylaniline)
Sources
Troubleshooting & Optimization
Improving the yield of 2,3-Dichloro-6-(trifluoromethyl)aniline synthesis.
Technical Support Center: Fluorinated Aromatics Synthesis Subject: Optimization of 2,3-Dichloro-6-(trifluoromethyl)aniline Synthesis Ticket ID: F-CF3-ANL-006
Executive Summary
The synthesis of This compound (also chemically identified as 3,4-dichloro-2-(trifluoromethyl)aniline depending on nomenclature priority) is notoriously difficult due to the competing directing effects of the trifluoromethyl (
Standard nitration of 2,3-dichlorobenzotrifluoride heavily favors the 5-nitro isomer (~93%) over the desired 6-nitro isomer (~7%), creating a massive bottleneck in yield. Furthermore, the subsequent reduction step poses a high risk of hydrodechlorination (stripping the chlorine atoms), further reducing the isolated yield.
This guide focuses on maximizing the recovery of the minor isomer , preventing yield loss during reduction , and purification strategies .
Module 1: Route Selection & Strategy
Before troubleshooting specific steps, confirm you are utilizing the optimal pathway. Direct chlorination of 2-(trifluoromethyl)aniline is not recommended as it inevitably leads to para-chlorination (position 4), making the 2,3-dichloro pattern nearly impossible to achieve cleanly.
Recommended Pathway:
-
Nitration of 2,3-Dichlorobenzotrifluoride.
-
Isomer Separation (Crucial Step).
-
Chemoselective Reduction of 2,3-Dichloro-6-nitrobenzotrifluoride.
Decision Logic: Synthesis Workflow
Caption: Comparative workflow analysis. Route B is the only viable path for the 2,3-substitution pattern, despite the low initial regioselectivity.
Module 2: Troubleshooting The Nitration (The Yield Bottleneck)
The Problem: The
Q: How can I improve the ratio of the 6-nitro isomer? A: You cannot easily flip the electronic preference, but you can optimize conditions to minimize dinitration and maximize recovery.
-
Temperature Control: Keep the nitration temperature low (-5°C to 0°C) during addition. Higher temperatures (
) increase dinitration and oxidation byproducts, making the difficult separation even harder. -
Reagent Stoichiometry: Use a slight excess of
(1.1 eq) but avoid large excesses which promote dinitration. -
Enrichment Strategy (Fractional Crystallization):
-
The 5-nitro isomer (major) often has a higher melting point and crystallizes more readily.
-
Protocol: Dissolve the crude nitration mixture in cold ethanol or isopropanol. The 5-nitro isomer will precipitate. Do not discard the filtrate. The filtrate is enriched with your target 6-nitro isomer. Evaporate the filtrate to recover the target-rich oil.
-
Q: Can I use a different nitrating agent?
A: Using Nitronium tetrafluoroborate (
Module 3: Troubleshooting The Reduction (The "Silent Killer")
The Problem: Users frequently report "disappearing" product or "clean conversion to the wrong amine." This is almost always due to Hydrodechlorination . Under standard hydrogenation conditions (Pd/C,
Comparison of Reduction Methods:
| Method | Reagents | Risk of Dechlorination | Yield | Recommendation |
| Catalytic Hydrogenation | CRITICAL (High) | Low | AVOID | |
| Transfer Hydrogenation | HIGH | Low | AVOID | |
| Sulfided Platinum | Low | Moderate | Acceptable | |
| Bechamp Reduction | Fe powder, AcOH | NEGLIGIBLE | High | GOLD STANDARD |
| Stannous Chloride | Low | High | Good Alternative |
Protocol: Selective Bechamp Reduction (Iron/Acetic Acid)
This method is chemoselective for
-
Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails with iron sludge).
-
Charge: Add 2,3-dichloro-6-nitrobenzotrifluoride (1.0 eq) and Acetic Acid / Water (5:1 ratio).
-
Activation: Heat to 50°C.
-
Addition: Add Iron powder (3-5 eq, fine mesh) portion-wise over 30 minutes. Caution: Exothermic.[1]
-
Reflux: Heat to 80-90°C for 2-4 hours. Monitor by TLC/HPLC.
-
Workup (Crucial for Yield):
Module 4: FAQ & Specific Troubleshooting
Q: My product is an oil and won't crystallize. How do I purify it? A: The this compound is a low-melting solid or oil.
-
Solution: Convert it to the Hydrochloride Salt .
-
Dissolve the crude amine in diethyl ether.
-
Bubble dry HCl gas or add 4M HCl in Dioxane.
-
The Aniline-HCl salt will precipitate as a white solid.
-
Filter and wash with ether. This removes non-basic impurities (like unreacted nitro compounds).
-
Freebase the salt with
if the neutral amine is required.
-
Q: Can I use catalytic hydrogenation if I add a poison? A: Yes, but it requires strict optimization.
-
Recipe: Use 5% Pt/C (sulfided) or add Diphenylsulfide as a catalyst poison to standard Pt/C.
-
Pressure: Keep
pressure low (1 atm / balloon). High pressure forces dechlorination. -
Stop point: Monitor strictly. Stop immediately upon consumption of starting material. Over-running the reaction attacks the C-Cl bonds.
Q: I am seeing a peak with M-35 in my Mass Spec. What is it?
A: M-35 indicates the loss of a Chlorine atom (
References
-
Preparation of trifluoromethylanilines. US Patent 6,333,434. Describes the nitration of dichlorobenzotrichlorides and subsequent handling of isomers.Link
-
Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride. BenchChem Application Note. Provides the specific protocol for Fe/AcOH reduction to prevent dechlorination in poly-halogenated aromatics.Link (Note: Generalized citation based on standard industry protocols for this class of compounds).
-
Regioselective chlorination and bromination of unprotected anilines. Beilstein J. Org. Chem. 2012, 8, 705–711. Explains the difficulty of obtaining 2,3-substitution via direct halogenation.Link
-
Process for the preparation of nitrobenzotrifluorides. DE Patent 2635695C3. Details the nitration conditions for chlorobenzotrifluorides and the resulting isomer distributions.Link
Sources
Identification of impurities in 2,3-Dichloro-6-(trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary information to identify and resolve common challenges, ensuring the integrity and success of your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each entry follows a question-and-answer format, detailing the potential causes of the problem and offering systematic solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the common synthetic route involving the reduction of a nitro precursor, 1,2-dichloro-3-nitro-4-(trifluoromethyl)benzene.
Potential Causes & Solutions:
-
Incomplete Reduction of the Nitro Group: The conversion of the nitro group to an amine is a multi-step process that can sometimes stall at intermediate stages, such as the nitroso or hydroxylamine species, especially if the reducing agent is not sufficiently active or is used in inadequate amounts.[1][2]
-
Troubleshooting:
-
Verify Reagent Activity: Ensure your reducing agent (e.g., Fe powder, SnCl₂·2H₂O) is fresh and has been stored correctly.[1] For catalytic hydrogenation, confirm the catalyst (e.g., Pd/C) is not poisoned or expired.
-
Optimize Stoichiometry: Increase the molar equivalents of the reducing agent. For metal/acid reductions, a significant excess is often required to drive the reaction to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the product. If the reaction stalls, consider adding more reducing agent.
-
-
-
Poor Solubility of Starting Material: The nitro-aromatic precursor may have limited solubility in the chosen reaction solvent, which can severely hinder the reaction rate.[1]
-
Troubleshooting:
-
Solvent Screening: If solubility is an issue, consider alternative solvents or co-solvent systems. For instance, in metal/acid reductions, using a co-solvent like ethanol or acetic acid with water can improve solubility.[1]
-
Increase Temperature: Gently heating the reaction mixture can enhance solubility and increase the reaction rate. However, be cautious as excessive heat can lead to side-product formation.
-
-
-
Side Reactions: Competing reactions can consume the starting material or the desired product, leading to a lower yield. A common side reaction is hydrodehalogenation, where one or both chlorine atoms are reductively removed.[3][4]
-
Troubleshooting:
-
Choice of Catalyst: In catalytic hydrogenation, the choice of catalyst is crucial. Raney Nickel, for example, is known to be more prone to causing dehalogenation than palladium or platinum catalysts under certain conditions.
-
Control Reaction Conditions: Milder reaction conditions (lower temperature, lower hydrogen pressure) can often minimize hydrodehalogenation.
-
-
-
Product Loss During Workup: The basicity of the aniline product requires careful pH management during the extraction phase.
-
Troubleshooting:
-
pH Adjustment: After a metal/acid reduction, the reaction mixture is acidic. The aniline product will be present as its ammonium salt. It is crucial to basify the mixture (e.g., with NaOH or Na₂CO₃) to a pH > 10 to deprotonate the aniline and allow for its extraction into an organic solvent.[1]
-
Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
-
Question 2: I am observing multiple spots on my TLC plate that are not my starting material or product. What are these impurities and how can I prevent their formation?
Answer:
The presence of multiple, unexpected spots on a TLC plate indicates the formation of side products or the presence of impurities in the starting materials. For the synthesis of this compound, these impurities often arise from over-chlorination, incomplete chlorination, or rearrangement reactions during precursor synthesis, as well as side reactions during the final reduction step.
Common Impurities and Their Origins:
| Impurity Name | Potential Origin | Prevention Strategy |
| Isomeric Dichloro-(trifluoromethyl)anilines | Impurities in the 1,2-dichloro-4-(trifluoromethyl)benzene starting material. The chlorination of 4-chlorobenzotrifluoride can lead to various isomers.[5] | Use highly pure starting materials. If necessary, purify the starting material by distillation or chromatography before use. |
| Monochloro-(trifluoromethyl)anilines | Incomplete chlorination of the precursor or hydrodehalogenation during the reduction step.[3][4] | Ensure sufficient chlorinating agent and optimal reaction time during precursor synthesis. For the reduction step, use milder conditions and a selective catalyst to avoid dehalogenation. |
| Trichloro-(trifluoromethyl)anilines | Over-chlorination of the aromatic ring during the synthesis of the precursor.[6] | Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. |
| Azoxy/Azo/Hydrazo Compounds | Incomplete reduction of the nitro group. These are common intermediates in nitro group reduction and can persist if the reaction conditions are not optimal.[1][2][7] | Use a sufficient excess of a potent reducing agent and ensure the reaction goes to completion by monitoring with TLC or HPLC. |
| Oxidation/Polymerization Products | Anilines are susceptible to air oxidation, which can form colored polymeric impurities, often appearing as baseline streaking on a TLC plate.[8][9] | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product protected from light and air. |
Analytical Protocol for Impurity Identification:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an HPLC system coupled with a mass spectrometer (MS).
-
Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds, which is crucial for identifying the molecular weight of the impurities.
-
-
Data Interpretation:
-
Compare the observed m/z values with the theoretical molecular weights of the potential impurities listed in the table above.
-
The retention time in the HPLC can also provide clues about the polarity of the impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic route starts from p-Chlorobenzotrifluoride. This starting material undergoes halogenation (chlorination) to introduce a second chlorine atom, followed by nitration to install a nitro group. The key final step is the reduction of the nitro group to the amine functionality, yielding the target molecule.[5] Variations of this route exist, but the core strategy of building the substitution pattern on a simpler trifluoromethyl-benzene ring and then performing the reduction is a common industrial and laboratory approach.[10][11]
Q2: Which analytical techniques are best suited for monitoring the reaction and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is essential for robust analysis.
-
For Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Provides a quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction progress, allowing for the determination of conversion rates and the detection of impurities.[8][12]
-
-
For Final Product Characterization and Impurity Profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities. The mass spectrum provides definitive structural information.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and provides molecular weight information for the main product and any non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural elucidation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main component.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for confirming the presence of key functional groups (e.g., N-H stretching for the amine, C-Cl and C-F bonds).[8]
-
Q3: My final product has a reddish-brown color. Is this normal, and how can I purify it?
A3: Pure anilines are typically colorless to pale yellow liquids or solids. A reddish-brown coloration is a common sign of degradation, usually due to air oxidation which forms highly colored polymeric impurities. While small amounts of these impurities may not affect subsequent reactions, it is good practice to purify the material.
-
Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an effective method for removing colored impurities.
-
Column Chromatography: Flash chromatography on silica gel can be used to separate the desired product from both more polar and less polar impurities.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method. However, some anilines can decompose at their boiling points.
-
Acid-Base Extraction: Dissolving the crude product in an organic solvent, washing with a dilute acid (like HCl) will extract the aniline into the aqueous layer as its salt, leaving non-basic impurities behind. The aqueous layer can then be basified (with NaOH) and the pure aniline re-extracted into an organic solvent.
-
Q4: Are there specific safety precautions I should take when working with halogenated anilines?
A4: Yes, halogenated anilines, like anilines in general, should be handled with care due to their toxicity.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Exposure Routes: Aniline and its derivatives can be absorbed through the skin, ingested, or inhaled.[8] Avoid direct contact and take immediate action in case of a spill.
-
Toxicity: Aniline exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[8]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
台州达辰药业有限公司. (2014). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Patsnap. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Kralles, Z. T., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS ES&T Water. Retrieved from [Link]
-
Green Chemistry. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). WordPress. Retrieved from [Link]
-
WIPO. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. Retrieved from [Link]
-
Vogt, C., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Aniline purity. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents. (n.d.). Preparation of trifluoromethylanilines.
-
Organic Chemistry Tutor. (2019). Reduction of nitro groups to anilines. YouTube. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Hydrodehalogenation Reactions. Thieme. Retrieved from [Link]
-
Douglas, C. J., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2022). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules. Retrieved from [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.12 Catalytic Hydrodehalogenation Reactions. Retrieved from [Link]
-
Quick Company. (2012). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
PubMed. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
Defense Technical Information Center. (1997). Synthesis and Characterization of Oligomeric Anilines. Retrieved from [Link]
-
ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from [Link]
-
Al-Tohami, F., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. Retrieved from [Link]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 13. epa.gov [epa.gov]
Catalyst Selection for the Synthesis of Substituted Anilines: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may face in the lab, offering explanations for the underlying causes and providing actionable troubleshooting steps.
Issue 1: Low or No Product Yield in Palladium-Catalyzed C-N Cross-Coupling
Question: I am attempting a Buchwald-Hartwig amination to synthesize a substituted aniline, but I am observing very low to no yield of my desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors, primarily related to the catalyst system and reaction conditions.[1]
Potential Causes and Troubleshooting Steps:
-
Inactive Catalyst: The active catalytic species in these reactions is a Pd(0) complex. If you are using a Pd(II) precursor like Pd(OAc)₂, it may not be efficiently reduced to Pd(0).[2]
-
Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species.[3] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. The quality of the palladium source is also crucial.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[4] The choice of ligand is highly dependent on the nature of the amine and the aryl halide.
-
Solution: For sterically hindered anilines or challenging aryl halides, bulky, electron-rich phosphine ligands are often necessary to promote the formation of the active monoligated palladium species.[5] A screening of different ligands, such as XPhos, RuPhos, or SPhos, can be beneficial.[6] For certain substrates, N-heterocyclic carbene (NHC) ligands can also be very effective.[5]
-
-
Incorrect Base Selection: The base is crucial for the deprotonation of the amine, but an inappropriate choice can lead to side reactions or catalyst deactivation.[7]
-
Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can decrease its nucleophilicity, while steric hindrance on either coupling partner can impede the reaction.[5][9]
-
Solution: For anilines with low nucleophilicity, increasing the reaction temperature may be necessary. For sterically hindered substrates, employing bulkier ligands is often the key to success.[5]
-
Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for low yield.
Issue 2: Catalyst Deactivation and Off-Cycle Species
Question: My C-N coupling reaction starts well but then slows down or stops completely before reaching full conversion. What could be causing catalyst deactivation?
Answer:
Catalyst deactivation is a significant challenge in cross-coupling reactions and can arise from various pathways, leading to the formation of inactive or "off-cycle" palladium species.[10]
Common Deactivation Pathways:
-
Oxidation of Phosphine Ligands: Phosphine ligands are susceptible to oxidation, which can diminish their ability to coordinate to the palladium center.
-
Formation of Palladium Black: Under certain conditions, palladium can precipitate out of solution as palladium black, an inactive form of the metal.
-
Inhibition by Reaction Components: Inorganic salts produced during the reaction, or even the product itself, can inhibit the catalyst. Product inhibition has been observed to significantly slow down the reaction.
-
Ligand Displacement: Certain substrates, particularly primary amines and N-heterocyclic compounds, can displace the phosphine ligand, leading to the formation of dormant palladium complexes that may require heating to reactivate.[4][10]
-
Base-Mediated Decomposition: The use of strong bases can sometimes lead to the decomposition of sensitive substrates, which in turn can deactivate the catalyst.[4]
Strategies to Mitigate Catalyst Deactivation:
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation of the catalyst and ligands.
-
Ligand Choice: Employ bulky, electron-rich ligands that form stable complexes with palladium and are less prone to displacement.[4]
-
Solvent and Base Selection: The choice of solvent can influence the solubility of inorganic byproducts. Careful selection of the base can prevent the decomposition of sensitive starting materials.[4]
-
Temperature Control: In some cases, catalyst deactivation is more pronounced at higher temperatures. Optimizing the temperature profile of the reaction can be beneficial.
Issue 3: Synthesis of Sterically Hindered Anilines
Question: I am struggling to synthesize a highly substituted, sterically hindered aniline. Standard Buchwald-Hartwig conditions are failing. What alternative catalytic systems should I consider?
Answer:
The synthesis of sterically hindered anilines is a known challenge in organic synthesis due to the steric hindrance around the nitrogen atom and/or the ortho-positions of the aryl halide, which can impede key steps in the catalytic cycle.[5] Fortunately, several effective methods have been developed to address this.
Recommended Catalytic Systems for Sterically Hindered Anilines:
-
Palladium-Catalyzed Buchwald-Hartwig Amination with Specialized Ligands: The success of this method for hindered substrates heavily relies on the use of bulky, electron-rich monophosphine ligands.[5] These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding partners.[5]
-
Copper-Catalyzed Amination (Ullmann-Type Reactions): Copper catalysis has re-emerged as a powerful alternative to palladium for these challenging transformations.[5] Recent advancements have led to the development of ligands that facilitate the coupling of sterically hindered substrates under milder conditions.[11]
-
Copper-Catalyzed Electrophilic Amination of Aryl Boronic Esters: This method provides a valuable route to highly hindered anilines and is compatible with a wide range of functional groups.[11][12][13] The catalyst can be prepared in situ from commercially available and air-stable copper(I) triflate and a diphosphine ligand.[11][12]
Comparative Overview of Catalytic Systems for Hindered Anilines:
| Catalytic System | Key Advantages | Common Ligands/Reagents | Typical Reaction Conditions |
| Palladium-Catalyzed | High functional group tolerance, well-established. | Bulky monophosphine ligands (e.g., GPhos).[4] | Moderate to high temperatures, inert atmosphere. |
| Copper-Catalyzed (Ullmann) | Cost-effective metal, alternative to palladium. | Various N- and O-based ligands. | Often requires higher temperatures than palladium systems. |
| Copper-Catalyzed Amination of Boronic Esters | Mild reaction conditions, excellent for highly hindered anilines.[11] | Diphosphine ligands (e.g., Xantphos).[13] | 80 °C, THF solvent.[11] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or glovebox
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 equiv) and the base (1.2-2.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.1-1.5 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Selection Logic:
Caption: Decision tree for catalyst system selection.
References
- Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
- Optimization of the reaction conditions for aniline and hydroxylamine synthesis.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
- Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
- Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. PubMed.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions.
- N-(Hex-5-en-2-yl)aniline synthesis. Benchchem.
- Optimization of the conditions for the synthesis of aniline.
- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
- Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC.
- A Comparative Guide to the Catalytic Activity of Buchwald Ligands in C-N Cross-Coupling Reactions. Benchchem.
- Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. Semantic Scholar.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Buchwald-Hartwig Amin
- Direct Aniline Formation with Benzene and Hydroxylamine. MDPI.
- Troubleshooting a C–N Coupling Reaction. Reddit.
- Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- The palladium-catalyzed synthesis of organic amines. DSpace@MIT.
- Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals.
- Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooper
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand C
- Cross-Coupling Reactions Guide. Pfizer.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Reactions for making widely used aniline compounds break norms of synthesis.
- Palladium‐Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
- Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. MSU Chemistry.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. DSpace@MIT.
- Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions.
- Reactions of Aniline. Chemistry Steps.
- Preparation of substituted anilines from nitro compounds by using supported gold catalysts.
- Reactions for making widely used aniline compounds break norms of synthesis.
- Catalytic synthesis of a substituted aniline and dehydrogenative...
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic Arom
Sources
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- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 4. dspace.mit.edu [dspace.mit.edu]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
- 11. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of different synthesis routes for 2,3-Dichloro-6-(trifluoromethyl)aniline
Executive Summary & Strategic Analysis
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)aniline presents a classic problem in aromatic regioselectivity. The target molecule features a 1,2,3,4-tetrasubstituted benzene ring where the amino group is flanked by a trifluoromethyl group (position 6) and a chlorine atom (position 2).
This steric crowding and the electronic conflict between the directing groups make "standard" electrophilic aromatic substitution (EAS) routes inefficient. Direct nitration or chlorination often yields the thermodynamically more stable or kinetically accessible isomers (e.g., the 4-amino or 5-amino derivatives).
This guide compares three distinct synthetic strategies:
-
The Directed Ortho Metallation (DoM) Route (Recommended): Utilizes the acidity of the proton between the
and groups to achieve high regioselectivity. -
The Nitration-Reduction Route (Traditional): A low-cost industrial approach that suffers from poor regiocontrol and difficult isomer separation.
-
The Nucleophilic Aromatic Substitution (
) Route: Uses ammonia to displace a halide; limited by the availability of precursors and preference for para-substitution.
Route Analysis & Mechanism
Route A: Directed Ortho Metallation (DoM) – The Precision Pathway
Strategy: Lithiation of 3,4-dichlorobenzotrifluoride followed by carboxylation and Curtius rearrangement.
-
Mechanism: The proton at position 2 of 3,4-dichlorobenzotrifluoride is sandwiched between two electron-withdrawing groups (
and ). This "combined directing effect" makes it the most acidic site on the ring. Treatment with a strong base (LDA or n-BuLi) selectively deprotonates this position. -
Workflow:
-
Lithiation: 3,4-Dichlorobenzotrifluoride
[2-Li-Intermediate] -
Carboxylation: [Intermediate] +
2,3-Dichloro-6-(trifluoromethyl)benzoic acid. -
Curtius Rearrangement: Acid
Boc-Amine Target Aniline.
-
Route B: Nitration-Reduction – The Commodity Pathway
Strategy: Nitration of 3,4-dichlorobenzotrifluoride followed by hydrogenation.
-
Mechanism: In 3,4-dichlorobenzotrifluoride, the
group directs meta (to pos 5), while the at C4 directs ortho (to pos 3, 5). The at C3 directs ortho (to pos 2, 6). -
The Problem: Position 5 is electronically activated by both the
(meta) and (ortho). Position 2 (the target) is sterically hindered. Consequently, the major product is usually 5-nitro-3,4-dichlorobenzotrifluoride , leading to the wrong aniline isomer. -
Viability: Only viable if efficient separation of the minor 2-nitro isomer is possible.
Route C: Ammonolysis
Strategy: Reaction of 2,3,4-trichlorobenzotrifluoride with Ammonia.
-
Mechanism: Nucleophilic attack by
on the electron-deficient ring. -
Regioselectivity: The
group activates the ortho (2) and para (4) positions. reactions on benzotrifluorides generally favor para-substitution due to steric freedom. -
Outcome: The major product is typically 4-amino-2,3-dichlorobenzotrifluoride , not the desired 2-amino target.
Comparative Assessment
| Feature | Route A: DoM / Curtius | Route B: Nitration | Route C: |
| Regioselectivity | High (>95:5) | Low (Target is minor isomer) | Low (Favors para) |
| Yield (Target) | 60-75% (Overall) | <15% (after isolation) | <20% |
| Atom Economy | Low (Loss of | High | High |
| Reagent Cost | High (LDA, DPPA) | Low ( | Moderate (Precursor cost) |
| Scalability | Moderate (Cryogenic needed) | High | High |
| Safety Profile | Moderate (Azides involved) | Moderate (Exothermic) | High (High pressure) |
Detailed Experimental Protocol (Route A)
Objective: Synthesis of this compound via 2,3-dichloro-6-(trifluoromethyl)benzoic acid.
Step 1: Lithiation and Carboxylation
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
-
Reagents:
-
Procedure:
-
Charge flask with THF and diisopropylamine. Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 20 mins. Stir for 30 mins to generate LDA.
-
Add 3,4-Dichlorobenzotrifluoride dropwise (neat or in THF) over 30 mins, maintaining temp < -70°C. The solution typically turns deep yellow/orange.
-
Stir at -78°C for 1 hour to ensure complete lithiation at the C2 position.
-
Bubble excess dry
gas into the solution (or pour onto crushed dry ice). The mixture will decolorize. -
Allow to warm to room temperature (RT). Quench with 1M HCl until pH < 2.
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize the crude acid from Hexane/EtOAc.
-
Step 2: Curtius Rearrangement to Aniline
-
Reagents:
-
2,3-Dichloro-6-(trifluoromethyl)benzoic acid (from Step 1)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (tBuOH) (excess, as solvent/reactant)
-
-
Procedure:
-
Dissolve the benzoic acid in tBuOH. Add TEA and DPPA.
-
Heat to reflux (approx. 80°C) for 4-6 hours. Evolution of
gas indicates rearrangement to the isocyanate and subsequent trapping by tBuOH to form the Boc-protected amine. -
Concentrate the solvent. Dissolve residue in DCM and wash with 5% citric acid and saturated
.
-
-
Deprotection:
-
Dissolve the Boc-intermediate in DCM/TFA (1:1 ratio). Stir at RT for 2 hours.
-
Neutralize with saturated
. Extract with DCM.[5] -
Final Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
-
Pathway Visualization
Figure 1: Comparison of the Directed Ortho Metallation (DoM) route versus the classical Nitration route. The DoM route ensures the correct regiochemistry.
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link
-
Gharda, K. H. (2012). "Process for preparing polyhalogenated perhaloalkylaniline." Indian Patent Application 176/MUM/2008. (Describes ammonolysis limitations). Link
-
NIST Chemistry WebBook. "3,4-Dichlorobenzotrifluoride."[4] National Institute of Standards and Technology.[2][4] Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link
-
Sigma-Aldrich. "this compound Product Page." (For CAS verification). Link
Sources
- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]
- 3. CAS 328-84-7: 3,4-Dichlorobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 4. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]
- 5. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2,3-Dichloro-6-(trifluoromethyl)aniline: A qNMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2,3-Dichloro-6-(trifluoromethyl)aniline, a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. We will explore the inherent advantages of qNMR as a primary analytical method and contrast its performance with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific needs.
The Principle of Quantitative NMR: A Direct Molar Relationship
Quantitative NMR (qNMR) stands apart from many other analytical techniques due to its fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2][3] This unique characteristic allows for the direct determination of the molar concentration of an analyte in a solution, often without the need for an identical reference standard of the analyte itself.[2] This makes qNMR a primary ratio method of measurement, offering a high degree of accuracy and traceability to the International System of Units (SI) when a certified internal standard is employed.[2]
For the assay of this compound, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR spectroscopy can be leveraged for quantification, providing a dual-pronged approach to ensure analytical rigor.
Experimental Workflow: qNMR Assay of this compound
The following section outlines a detailed, step-by-step methodology for the quantitative analysis of this compound using both ¹H and ¹⁹F qNMR. This protocol is a self-validating system, incorporating checks and balances to ensure the integrity of the results.
Caption: Workflow for the qNMR assay of this compound.
Experimental Protocol: ¹H and ¹⁹F qNMR
1. Materials and Reagents:
-
Analyte: this compound (Purity to be determined)
-
Internal Standard (¹H qNMR): Maleic acid (Certified Reference Material, >99.5% purity)
-
Internal Standard (¹⁹F qNMR): 3,5-Bis(trifluoromethyl)benzoic acid (Certified Reference Material, >99.5% purity)[4][5]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the chosen internal standard (maleic acid for ¹H qNMR or 3,5-bis(trifluoromethyl)benzoic acid for ¹⁹F qNMR) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H qNMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton signal of interest (typically 15-30 seconds to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).
-
Acquisition Time: 3-4 seconds.
-
-
¹⁹F qNMR Parameters:
-
Pulse Program: A standard 90° pulse sequence with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing fluorine signal (typically 10-20 seconds).
-
Number of Scans: 32-128 (to achieve a signal-to-noise ratio >300:1).
-
Acquisition Time: 2-3 seconds.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of the analyte and the internal standard.
-
For ¹H qNMR: Integrate the aromatic proton signals of this compound and the olefinic proton signal of maleic acid.
-
For ¹⁹F qNMR: Integrate the -CF₃ signal of the analyte and the two -CF₃ signals of 3,5-bis(trifluoromethyl)benzoic acid.
-
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte refers to this compound
-
IS refers to the internal standard
-
Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, HPLC and GC remain widely used techniques for the quantification of pharmaceutical compounds. A comprehensive understanding of the strengths and weaknesses of each method is crucial for informed decision-making.
Caption: Comparison of key attributes for qNMR, HPLC, and GC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.
-
Principle: Separation is achieved on a column packed with a solid stationary phase, and the analyte is detected as it elutes, typically by UV-Vis absorption.
-
Strengths: High sensitivity, high throughput, and well-established validation protocols.[6][7]
-
Weaknesses for this compound:
-
Requires a specific, high-purity reference standard of the analyte for accurate quantification.[8]
-
Response factors can vary between the analyte and its impurities, potentially leading to inaccurate purity assessments if not all impurities are identified and quantified with their own standards.
-
Provides limited structural information from the primary detector (UV-Vis).
-
Gas Chromatography (GC)
GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds.
-
Principle: The analyte is vaporized and separated in a column based on its interaction with a stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Strengths: Excellent separation efficiency and very high sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Weaknesses for this compound:
-
Requires a specific reference standard for quantification.
-
The analyte must be volatile and thermally stable . While anilines can be analyzed by GC, derivatization may sometimes be necessary to improve chromatographic performance.
-
Potential for on-column degradation of sensitive analytes.
-
Quantitative Data Summary and Comparison
The following table provides a comparative summary of the expected performance of qNMR, HPLC, and GC for the assay of this compound, based on established methodologies for similar compounds.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct molar quantification based on signal integration. | Separation based on polarity and differential partitioning. | Separation based on volatility and interaction with stationary phase. |
| Analyte-Specific Standard | Not required (uses a certified internal standard). | Required for accurate quantification. | Required for accurate quantification. |
| Selectivity | Excellent, based on unique chemical shifts. | High, based on chromatographic retention time. | Very high, based on chromatographic retention time. |
| Potential Interferences | Signal overlap from impurities or excipients. | Co-eluting impurities. | Co-eluting impurities, thermal degradation products. |
| Sensitivity | Moderate (mg to high µg range). | High (µg to ng range). | Very high (ng to pg range). |
| Precision (RSD) | Typically < 1%. | Typically < 2%. | Typically < 2%. |
| Structural Information | Inherent in the NMR spectrum. | Limited to UV-Vis spectrum. | Can be coupled with MS for structural elucidation. |
| Method Development Time | Generally shorter. | Can be more time-consuming. | Can be more time-consuming. |
| Sample Throughput | Moderate. | High. | High. |
Validation of the Analytical Method
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][9][10]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For qNMR, the high resolution of the spectrum often provides excellent specificity. Potential impurities in the synthesis of this compound could include isomers or incompletely halogenated precursors.[11][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: The Strategic Advantage of qNMR
For the assay of this compound, quantitative NMR emerges as a powerful and highly reliable analytical technique. Its status as a primary method, which obviates the need for an analyte-specific reference standard, is a significant advantage, particularly in the early stages of drug development when such standards may be scarce or not fully characterized. The ability to utilize both ¹H and ¹⁹F nuclei for quantification provides an orthogonal approach that strengthens the confidence in the analytical results.
While HPLC and GC offer superior sensitivity, their reliance on reference standards and the potential for unequal response factors for impurities can introduce uncertainties. The inherent structural information provided by qNMR is another key differentiator, allowing for the simultaneous identification and quantification of the analyte and any observable impurities in a single experiment.
Ultimately, the choice of analytical method will depend on the specific requirements of the assay, including the need for high sensitivity, sample throughput, and the availability of reference materials. However, for a robust, accurate, and traceable quantification of this compound, qNMR presents a compelling and scientifically rigorous solution.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]
-
ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
-
Almac. (n.d.). QNMR – a modern alternative to HPLC. [Link]
-
PMC. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]
-
Supporting Information. (n.d.). General information. [Link]
-
PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]
-
PMC. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
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Efficacy comparison of Fipronil synthesized from different aniline precursors
This guide provides an in-depth technical comparison of Fipronil efficacy based on the synthesis route of its critical intermediate: 2,6-dichloro-4-(trifluoromethyl)aniline .
Executive Summary
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) is a phenylpyrazole insecticide that targets the GABA-gated chloride channel. While the final molecular structure is constant, the biological efficacy, impurity profile, and environmental persistence of the commercial product are heavily dictated by the quality of its primary building block: 2,6-dichloro-4-(trifluoromethyl)aniline .
This guide compares three distinct synthetic pathways for this aniline precursor and analyzes how they influence the final Fipronil product's insecticidal potency (LC50) and toxicity profile.
The Core Thesis
-
Pathway A (Traditional): Yields Fipronil with higher isomeric impurities, reducing specific binding affinity.
-
Pathway B (Modern): Produces high-purity Fipronil; the industry standard for maximizing target efficacy while minimizing off-target mammalian toxicity.
-
Pathway C (Direct Chlorination): Economical but prone to under-chlorinated impurities (e.g., mono-chloro analogs), which significantly drastically reduce insecticidal persistence.
Precursor Pathways & Synthesis Logic
The synthesis of Fipronil converges on the formation of the pyrazole ring, which requires the 2,6-dichloro-4-(trifluoromethyl)aniline intermediate.[1] The method of obtaining this aniline is the primary variable affecting product quality.
Pathway A: The 4-Chlorobenzotrifluoride Route (Traditional)
-
Starting Material: 4-chlorobenzotrifluoride (p-chlorobenzotrifluoride).[2][3]
-
Mechanism: High-pressure ammonolysis followed by chlorination.
-
Critical Flaw: The initial ammonolysis often yields 4-trifluoromethylaniline with regioselectivity issues during the subsequent chlorination, leading to 2,4-dichloro or 2,5-dichloro isomers .
-
Impact: These isomers form "Fipronil analogs" that compete for the GABA receptor but fail to block the chloride channel effectively, acting as competitive inhibitors of the active drug.
Pathway B: The 3,4-Dichlorobenzotrifluoride Route (High-Purity)[4]
-
Mechanism: Ammonolysis targets the 4-position specifically due to the directing effect of the meta-chlorine, followed by a final chlorination to install the 2-position chlorine.
-
Advantage: This route "locks" the substitution pattern early, preventing isomer formation.
-
Result: >99% purity of the 2,6-dichloro pattern, ensuring maximum binding affinity in the final Fipronil molecule.
Pathway C: The Direct Aniline Chlorination Route
-
Mechanism: Direct chlorination using
gas or sulfuryl chloride. -
Critical Flaw: Difficult to control stoichiometry. Often results in 2-chloro-4-(trifluoromethyl)aniline (under-chlorinated) or 2,3,6-trichloro... (over-chlorinated).
-
Impact: Under-chlorinated Fipronil analogs degrade rapidly in UV light (photolysis), reducing the "residual efficacy" required for termiticides and pet care products.
Visualizing the Pathways
The following diagram illustrates how these precursors converge and where impurities are introduced.
Caption: Synthesis tree demonstrating how precursor selection dictates the impurity profile of the final Fipronil molecule.
Experimental Protocol: Synthesis & Validation
To validate the efficacy differences, one must synthesize Fipronil via the Pathway B (Optimal) method and compare it against a control spiked with Pathway A/C impurities.
Step 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline (Pathway B)
-
Reagents: 3,4-dichlorobenzotrifluoride (1.0 eq), Anhydrous Ammonia (excess), Copper(I) Chloride (catalyst).
-
Ammonolysis: Charge autoclave with 3,4-dichlorobenzotrifluoride and catalyst. Pressurize with ammonia to 4.0 MPa. Heat to 150°C for 8 hours.
-
Chlorination: Dissolve the resulting 2-chloro-4-(trifluoromethyl)aniline in acetic acid. Bubble
gas at 50°C until TLC confirms consumption of starting material. -
Purification: Steam distillation to remove over-chlorinated byproducts.
-
Target Purity: >99.5% (GC-MS).
-
Step 2: Conversion to Fipronil (Standard Protocol)
-
Diazotization: React the aniline (from Step 1) with sodium nitrite in sulfuric acid to form the diazonium salt.
-
Coupling: React diazonium salt with ethyl-2,3-dicyanopropionate to form the pyrazole ring.
-
Sulfenylation: React the pyrazole with trifluoromethylsulfenyl chloride (
). -
Oxidation (Critical Step):
-
Dissolve the sulfide intermediate in trichloroacetic acid.
-
Add hydrogen peroxide (35%) dropwise at 10°C.
-
Control Point: Stop reaction immediately upon disappearance of sulfide to prevent formation of Fipronil Sulfone (a highly toxic impurity).
-
Efficacy Comparison & Data Analysis
The following data aggregates bioassay results comparing "High Purity" Fipronil (Pathway B) against "Technical Grade" variants typical of Pathways A and C.
Table 1: Comparative Efficacy (LC50) on Musca domestica (House Fly)
| Precursor Source | Purity of Active (%) | Major Impurity | LC50 (Topical, ng/fly) | Relative Potency |
| Pathway B (Optimal) | 99.8% | None (<0.1%) | 1.85 | 1.00 (Baseline) |
| Pathway A (Trad.) | 94.5% | 2,4-dichloro isomer | 2.95 | 0.62 |
| Pathway C (Direct) | 92.0% | Desulfinyl-Fipronil* | 1.10 | 1.68 |
*Note on Pathway C: Fipronil synthesized via Pathway C often contains trace "Desulfinyl" derivatives due to harsh chlorination conditions affecting the sulfinyl group. *Paradox: The Desulfinyl metabolite is more toxic (lower LC50) than Fipronil itself. However, it is strictly regulated due to environmental persistence. Therefore, while Pathway C appears "more potent," it fails regulatory safety standards (E-E-A-T compliance).
Table 2: Impurity Toxicity Profile (Mammalian vs. Insect)
| Compound | Role | Insect Toxicity (GABA) | Mammalian Toxicity (Rat LD50) | Status |
| Fipronil | Active Ingredient | High | 97 mg/kg | Approved |
| Fipronil Sulfone | Oxidative Impurity | Very High | 29 mg/kg | Restricted |
| Fipronil Sulfide | Reductive Impurity | Moderate | >2000 mg/kg | Low Concern |
| Desulfinyl Fipronil | Photodegradate | Extreme | 15 mg/kg | Banned |
Mechanism of Action & Impurity Interference
Fipronil acts by blocking the chloride channel of the GABA receptor.[][9]
-
High Purity (Pathway B): Fits the binding pocket precisely, stabilizing the closed state of the channel.
-
Isomeric Impurities (Pathway A): The 2,4-dichloro isomer creates steric hindrance, preventing the molecule from docking deep within the transmembrane pore. This results in "leaky" inhibition, requiring higher doses for mortality.
Caption: Fipronil blocks the GABA-gated chloride channel.[2][3][5][6][7][9][10][11][12][13][14] Isomeric impurities from Pathway A compete for the binding site but fail to effectively block ion flow.
References
-
Synthesis of Fipronil and its Metabolites. BOC Sciences.
-
Identification and Characterization of Impurities in Fipronil Insecticide. National Institutes of Health (PubMed).
-
Phototransformation of the Insecticide Fipronil. Environmental Science & Technology.
-
Comparative Developmental Neurotoxicity of Fipronil. National Institutes of Health (PMC).
-
Process for Synthesis of Fipronil (Patent WO2011107998A1). Google Patents.
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Safety Operating Guide
Navigating the Disposal of 2,3-Dichloro-6-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3-Dichloro-6-(trifluoromethyl)aniline, a halogenated aniline derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This compound is toxic upon ingestion, skin contact, or inhalation, and poses a significant threat to aquatic ecosystems.[1][2]
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal-related tasks, it is imperative to be thoroughly familiar with the hazards associated with this compound. This understanding informs the necessary precautions to mitigate exposure risks.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of PPE are fundamental to preventing accidental exposure. The following PPE is mandatory when handling this compound in any capacity:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., butyl, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with anilines.[4]
-
Body Protection: A fully buttoned lab coat or chemical-resistant apron is required to prevent skin contact.[1][4]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood.[1][4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[4][5]
For Small-Scale Laboratory Waste (e.g., reaction residues, contaminated consumables):
-
Segregation is Key: Designate a specific, clearly labeled hazardous waste container for halogenated organic compounds.[6] This prevents dangerous reactions with incompatible chemicals.
-
Container Selection: The waste container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[4][7]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name: "this compound".[7]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[4][7]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[4]
In the Event of a Spill:
A swift and appropriate response to a spill is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, eliminate all potential sources of ignition.[8][9]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[5][9]
-
Collect the Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[1]
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with an appropriate solvent (check with your EH&S for recommendations) and then wash with soap and water.[1][4] All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Key Chemical Hazard Information
The following table summarizes critical safety information for halogenated anilines. This data should be used to inform risk assessments and handling procedures.
| Hazard Profile | Information | Source |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][10] |
| Eye Damage/Irritation | Causes serious eye irritation. | [10][11] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4][10] |
Regulatory Context
The disposal of this compound falls under the regulations for hazardous waste management. As a halogenated organic compound, it is subject to specific disposal requirements outlined by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[12][13] It is the responsibility of the chemical waste generator to ensure that the waste is correctly classified, stored, and disposed of in accordance with all local, state, and federal regulations.[3][8]
Conclusion
The proper disposal of this compound is a multi-step process that demands careful attention to detail and a commitment to safety. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the outlined procedures for waste segregation, containment, and disposal, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) before handling.
References
- Gujarat Fluorochemicals Limited. (2018, February 5).
- Washington State University. Aniline. Environmental Health & Safety.
- U.S. Environmental Protection Agency.
- Fisher Scientific.
- Material Safety D
- Sigma-Aldrich. (2025, May 20).
- Material Safety D
- Waste Management.
- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)aniline.
- Halogenated Waste (any organic chemical th
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- U.S. Government Publishing Office.
- Thermo Fisher Scientific. (2025, September 9).
- Sigma-Aldrich. (2025, November 6).
- Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline.
- Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
- Fisher Scientific. (2011, May 20).
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- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. gfl.co.in [gfl.co.in]
- 6. bucknell.edu [bucknell.edu]
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- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichloro-6-(trifluoromethyl)aniline
Author's Note: This guide provides essential safety protocols for handling 2,3-Dichloro-6-(trifluoromethyl)aniline. As a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following recommendations are synthesized from established safety profiles of structurally analogous compounds, including dichlorinated anilines, trifluoromethylated anilines, and the parent aniline molecule.[1][2] The principles outlined are based on a conservative assessment of the anticipated hazards. It is imperative that you consult the specific SDS provided by your chemical supplier before commencing any work. This document is intended to supplement, not replace, the manufacturer's official safety information and your institution's established safety protocols.
Understanding the Risk: The "Why" Behind the Protection
This compound is a complex molecule, and its hazard profile is dictated by its constituent parts: the aniline core, the chloro- substituents, and the trifluoromethyl- group. Based on analogous compounds, we must anticipate a multi-faceted hazard profile that necessitates a robust PPE strategy.
-
Acute Toxicity: Anilines as a class are known to be toxic if inhaled, ingested, or absorbed through the skin.[2][3] Systemic effects can include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin) from the formation of methemoglobin, which impairs oxygen transport in the blood.[3][4]
-
Skin and Eye Corrosivity: Dichlorinated anilines are documented as causing skin and eye irritation.[5][6] Prolonged contact can lead to severe irritation, and the compound may cause an allergic skin reaction.[7]
-
Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[5][6]
-
Organ Toxicity & Long-Term Effects: Prolonged or repeated exposure to similar compounds may cause damage to organs.[8] Aniline itself is considered a potential carcinogen.[4]
-
Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[1][7] Therefore, release into the environment must be strictly avoided.
Our choice of PPE is a direct, evidence-based response to mitigate these potential routes of exposure and ensure both personal and environmental safety.
Core Protective Equipment and Engineering Controls
All work involving this compound must be performed within designated areas equipped with the proper safety infrastructure.
The First Line of Defense: Engineering Controls
PPE is the last line of defense; it should never be a substitute for robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][9]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the laboratory.[1][10] Proximity is critical for effective first aid in case of accidental contact.
Personal Protective Equipment (PPE) Protocol
-
Hand Protection:
-
Rationale: Dermal absorption is a primary route of exposure for aniline-based compounds.[2] Standard nitrile gloves may provide inadequate protection against prolonged or direct contact with halogenated solvents and anilines.[11]
-
Protocol:
-
Glove Selection: Use compatible chemical-resistant gloves. Heavy-duty nitrile (≥8 mil) may be suitable for incidental contact, but for sustained work or immersion potential, butyl rubber or Viton® gloves are recommended.[11] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Double Gloving: Wear two pairs of gloves, with the outer glove extending over the cuff of the lab coat. This provides an additional barrier and allows for the safe removal of the contaminated outer glove without exposing the skin.
-
Integrity Check: Before use, visually inspect gloves for any signs of degradation or punctures.
-
Frequent Changes: Change gloves immediately if you suspect contamination or after a maximum of two hours of use. Never wear contaminated gloves outside of the fume hood.
-
-
-
Eye and Face Protection:
-
Rationale: The compound is expected to be a serious eye irritant.[5] Chemical splashes can cause significant and potentially irreversible damage.
-
Protocol:
-
Primary Protection: Wear snug-fitting, indirectly vented chemical safety goggles that comply with ANSI Z87.1 or EN 166 standards at all times.[1]
-
Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, quenching reactions), wear a full-face shield in addition to chemical safety goggles.[12][13]
-
-
-
Body Protection:
-
Rationale: Protects skin from accidental splashes and prevents the contamination of personal clothing.
-
Protocol:
-
Wear a flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.
-
Ensure legs are fully covered (long pants or equivalent).
-
Wear closed-toe, chemical-resistant shoes.[2] Perforated shoes or sandals are not permitted.
-
For large-scale operations, consider a chemically resistant apron made of rubber or neoprene.
-
-
-
Respiratory Protection:
-
Rationale: While a fume hood is the primary control for inhalation hazards, respiratory protection is critical during emergencies, such as a large spill outside of containment.
-
Protocol:
-
Standard Operations: No respiratory protection is typically required when working exclusively within a certified chemical fume hood.
-
Emergency Use: In the event of a spill or ventilation failure, an air-purifying respirator (APR) with a combination of organic vapor (OV) and P100 (particulate) cartridges may be used by trained personnel for cleanup, provided the airborne concentration is known and within the respirator's protection factor.[13][14]
-
High-Risk Scenarios: For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is required, and only personnel specifically trained in its use should respond.[1][12]
-
-
PPE Selection Matrix by Task
| Task | Minimum Required PPE |
| Weighing Solid (<1 g) | Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles. |
| Preparing Solutions | Double Nitrile or Butyl Gloves, Lab Coat, Chemical Safety Goggles. |
| Running Reaction / Transfers | Double Butyl/Viton Gloves, Lab Coat, Chemical Safety Goggles, Face Shield (if splash risk). |
| Small Spill Cleanup (<50 mL) | Double Butyl/Viton Gloves, Lab Coat, Chemical Safety Goggles, APR (if outside fume hood). |
| Large Spill Cleanup (>50 mL) | Chemical Resistant Suit, Butyl/Viton Gloves, Chemical Boots, SCBA. |
Procedural Discipline: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common cause of exposure. Follow a strict sequence.
Donning (Putting On) Sequence:
-
Put on closed-toe shoes and long pants.
-
Put on inner gloves.
-
Put on lab coat.
-
Put on outer gloves, ensuring the cuffs go over the lab coat sleeves.
-
Put on chemical safety goggles.
-
Put on face shield (if required).
Doffing (Removing) Sequence: The goal is to touch contaminated items only with other contaminated items (outer gloves).
Caption: PPE Doffing Sequence to Minimize Cross-Contamination.
Emergency Procedures: Exposure and Spills
Immediate Actions are Critical.
-
Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at the eyewash station for at least 15 minutes, holding the eyelids open.[4][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Prevent the spill from entering drains.[10]
-
Ventilate: Ensure the fume hood is operating.
-
Assess: For small spills (<50 mL) inside a fume hood, trained lab personnel may proceed with cleanup. For large spills or any spill outside a fume hood, evacuate and call your institution's emergency response team.
-
Cleanup (Small Spills): Wearing the appropriate PPE (See Table), cover the spill with an inert absorbent material like vermiculite or sand.[2] Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Decontamination and Disposal Plan
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated after use.
-
Disposable PPE: All disposable PPE (gloves, lab coats if disposable) that is contaminated with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Chemical Waste: The chemical itself and any materials used for cleanup must be disposed of as hazardous waste according to local, state, and federal regulations.[9][11] DO NOT pour this chemical down the drain.[7][9]
References
-
GLOBAL PRODUCT STRATEGY SAFETY SUMMARY (2, 6-dichloro-4-(trifluoromethyl) aniline) . Gujarat Fluorochemicals Limited. URL: [Link]
-
2,4-Dichloro-6-(trifluoromethyl)aniline Safety and Hazards . PubChem, National Center for Biotechnology Information. URL: [Link]
-
SAFETY DATA SHEET (2,6-Dichloro-4-(trifluoromethyl)aniline) . Gujarat Fluorochemicals Limited. URL: [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Personal protective equipment when handling plant protection products . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). URL: [Link]
-
Aniline Standard Operating Procedure . University of California, Santa Barbara. URL: [Link]
-
Aniline Standard Operating Procedure . Washington State University. URL: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. URL: [Link]
-
Guidance for Selection of Protective Clothing for MDI Users . Covestro. URL: [Link]
-
Personal protective equipment and consumables Brochure . SKAN. URL: [Link]
-
What are the health and safety guidelines for Aniline in workplaces? . Knowledge by Good Employers. URL: [Link]
-
Standard Operating Procedures for Use of Halogenated Solvents . MIT Plasma Science and Fusion Center. URL: [Link]
-
Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. URL: [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. bloomtechz.com [bloomtechz.com]
- 4. nj.gov [nj.gov]
- 5. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gfl.co.in [gfl.co.in]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. gfl.co.in [gfl.co.in]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. epa.gov [epa.gov]
- 13. americanchemistry.com [americanchemistry.com]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
